Chloroacetamido-PEG4-C2-Boc: A Technical Guide for Researchers
Chloroacetamido-PEG4-C2-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Chloroacetamido-PEG4-C2-Boc, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
Chloroacetamido-PEG4-C2-Boc is a versatile molecule featuring a chloroacetamide group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This unique combination of functionalities allows for the sequential and site-specific conjugation of two different molecules. The chloroacetamide moiety serves as a reactive handle for thiol groups, commonly found in cysteine residues of proteins, while the Boc-protected amine provides a latent nucleophile that can be deprotected for subsequent reactions.
Table 1: General Properties of Chloroacetamido-PEG4-C2-Boc
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-chloroacetamido)ethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |
| CAS Number | 1365655-90-8 | [1] |
| Molecular Formula | C₁₇H₃₃ClN₂O₇ | N/A |
| Molecular Weight | 397.89 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Purity | Typically ≥95% | [1] |
| Storage | Store at -20°C, keep in dry and avoid sunlight | [2] |
Table 2: Physicochemical Properties of Chloroacetamido-PEG4-C2-Boc
| Property | Value/Description | Source(s) |
| Solubility | Soluble in organic solvents such as DMSO (10 mM), DMF, and dichloromethane (B109758). The PEG4 linker enhances solubility in aqueous solutions. | [2][3] |
| Stability | The chloroacetamide group is relatively stable in aqueous solutions at neutral pH but can undergo hydrolysis at elevated temperatures or extreme pH. The Boc protecting group is stable to a wide range of conditions but is readily cleaved under acidic conditions. | [4][5] |
| Reactivity | The chloroacetamide group is a soft electrophile that reacts specifically with soft nucleophiles like thiols (e.g., cysteine) to form a stable thioether bond. The Boc-protected amine is unreactive until deprotected. | [6] |
Experimental Protocols
Bioconjugation to a Cysteine-Containing Peptide or Protein
This protocol describes the general procedure for conjugating Chloroacetamido-PEG4-C2-Boc to a biomolecule containing a free thiol group.
Materials:
-
Chloroacetamido-PEG4-C2-Boc
-
Cysteine-containing peptide or protein
-
Reaction Buffer: Phosphate buffer (50-100 mM), pH 7.0-7.5
-
Quenching reagent (optional): A small molecule thiol like β-mercaptoethanol or N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the cysteine-containing peptide or protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of Chloroacetamido-PEG4-C2-Boc in an organic solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the Chloroacetamido-PEG4-C2-Boc stock solution to the peptide/protein solution with gentle mixing.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Quenching (Optional):
-
To quench any unreacted chloroacetamide groups, add a small excess of a quenching reagent and incubate for 30 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by purifying the conjugate using an appropriate chromatography technique.
-
Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected conjugate
-
Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) or 4M HCl in dioxane.
-
Neutralizing base: A weak base like saturated sodium bicarbonate solution or diisopropylethylamine (DIPEA).
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the deprotection reagent to the solution.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS (typically 1-2 hours for completion).[7]
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[7]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[7]
-
Characterization Methods
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Characteristic peaks for the Boc group (~1.4 ppm), PEG linker (~3.6 ppm), and chloroacetyl group (~4.1 ppm). |
| ¹³C NMR | Further structural confirmation. | Resonances corresponding to the carbonyls of the amide and carbamate, the carbons of the PEG chain, and the Boc group. |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight and confirmation of conjugation. | A peak corresponding to the exact mass of the molecule or its conjugates. |
| HPLC (RP-HPLC) | Purity assessment and purification of conjugates. | A single major peak for the pure compound. Separation of starting materials, product, and byproducts in reaction monitoring. |
Applications in Research and Drug Development
Chloroacetamido-PEG4-C2-Boc is a key building block in the synthesis of complex bioconjugates and therapeutic agents.
-
PROTACs: This linker is widely used to connect a target protein-binding ligand and an E3 ligase-binding ligand to form a PROTAC.[3][8][9] The PEG4 spacer provides the necessary length and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[8][10]
-
Antibody-Drug Conjugates (ADCs): The chloroacetamide group can be used for site-specific conjugation to engineered cysteines on an antibody, while the deprotected amine can be used to attach a cytotoxic payload.
-
Peptide and Protein Modification: The linker can be used to attach labels (e.g., fluorescent dyes, biotin) or other functional molecules to peptides and proteins.[11] The PEG linker can improve the solubility and pharmacokinetic properties of the modified biomolecule.[11]
Visualizing Workflows and Pathways
Bioconjugation Workflow
Caption: General workflow for bioconjugation and deprotection.
PROTAC Synthesis and Mechanism of Action
Caption: PROTAC synthesis and its mechanism of action.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Chloroacetamido-PEG4-C2-Boc - Immunomart [immunomart.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
